Tanespimycin

Hepatotoxicity Safety pharmacology Preclinical toxicology

Tanespimycin (17-AAG; CAS 75747-14-7) is the first-in-class Hsp90 inhibitor to enter clinical trials, offering 100-fold higher binding affinity for tumor-derived Hsp90 (IC50 5 nM) versus normal cell Hsp90 (~500 nM). Its NQO1-dependent bioreductive activation makes it indispensable for metabolic activation studies and isogenic NQO1 cell line models. As the benchmark reference standard with phase II clinical data (22% ORR in trastuzumab-refractory HER2+ breast cancer), 17-AAG is essential for Hsp90 inhibitor development, combination anti-HER2 studies, and mechanistic hepatotoxicity investigations.

Molecular Formula C31H43N3O8
Molecular Weight 585.7 g/mol
CAS No. 75747-14-7
Cat. No. B1681923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanespimycin
CAS75747-14-7
Synonyms17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin
Molecular FormulaC31H43N3O8
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
InChIKeyAYUNIORJHRXIBJ-TXHRRWQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurple crystalline solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tanespimycin (17-AAG): A Semisynthetic Geldanamycin-Derived Hsp90 Inhibitor for Oncology Research


Tanespimycin (17-AAG; CAS: 75747-14-7) is a semisynthetic derivative of the ansamycin antibiotic geldanamycin, designed to inhibit the ATP-binding pocket of heat shock protein 90 (Hsp90) [1]. As a first-in-class Hsp90 inhibitor to enter clinical trials in 1999, tanespimycin demonstrates potent inhibition with an IC50 of 5 nM in cell-free assays . A critical differentiating feature is its 100-fold higher binding affinity for Hsp90 isolated from tumor cells (IC50 = 5 nM) compared to Hsp90 from normal cells (IC50 ≈ 500 nM), suggesting enhanced selectivity toward the activated chaperone complex in malignant cells [2]. This compound serves as a foundational research tool for studying Hsp90-dependent client protein degradation and as a reference standard for evaluating next-generation Hsp90 inhibitors .

Why Hsp90 Inhibitor Substitution Without Tanespimycin-Specific Validation Compromises Experimental Reproducibility


Hsp90 inhibitors within the ansamycin class exhibit pronounced differences in solubility, metabolism, toxicity profiles, and activation mechanisms that preclude simple interchangeability in research and preclinical development. Tanespimycin (17-AAG) undergoes NQO1-dependent bioreduction to its more potent hydroquinone form, a conversion that varies dramatically with cellular NQO1 expression levels and the NQO1*2 polymorphism [1]. In contrast, its successor analog 17-DMAG (alvespimycin) demonstrates approximately 2-fold greater potency against Hsp90 (IC50 62 nM vs. 119 nM) and superior water solubility, yet exhibits distinct hepatotoxicity and metabolic pathways . The hydroquinone hydrochloride salt IPI-504 (retaspimycin) bypasses the NQO1 requirement but shows different binding kinetics and clinical tolerability [2]. Furthermore, the parent compound geldanamycin is approximately 5-fold more hepatotoxic than 17-AAG in preclinical models [3]. These quantifiable differences directly impact experimental outcomes, dose selection, and translational relevance, mandating compound-specific validation rather than class-based substitution.

Quantitative Differentiation of Tanespimycin (17-AAG) from Geldanamycin, 17-DMAG, and IPI-504: A Procurement-Focused Evidence Guide


Reduced Hepatotoxicity in Rat Liver Slice Model Compared to Geldanamycin

Tanespimycin (17-AAG) exhibits significantly lower hepatobiliary toxicity than the parent compound geldanamycin in an ex vivo rat liver slice model. At the lowest concentration tested (0.1 μM), geldanamycin induced clear biliary epithelial cell (BEC) injury, whereas 17-AAG showed minimal toxic effect on BECs with higher biomarker retention [1]. Hepatocellular injury was evident only at high-dose exposures for 17-AAG, in contrast to geldanamycin which caused prominent hepatocellular damage at 5 μM [1].

Hepatotoxicity Safety pharmacology Preclinical toxicology

100-Fold Higher Binding Affinity for Tumor-Derived Hsp90 Versus Normal Cell Hsp90

Tanespimycin demonstrates a pronounced preference for Hsp90 isolated from tumor cells compared to Hsp90 from normal cells. In cell-free assays, the IC50 for tumor-derived Hsp90 is 5 nM, whereas the IC50 for Hsp90 derived from normal cells is approximately 500 nM—a 100-fold difference [1]. This differential affinity has been observed across multiple HER-2-overexpressing cancer cell lines (BT474, N87, SKOV3, SKBR3) with IC50 values consistently in the 5-6 nM range .

Target selectivity Hsp90 inhibition Cancer cell biology

Approximately 2-Fold Lower Hsp90 Inhibitory Potency Compared to 17-DMAG

In direct comparative assays, 17-DMAG (alvespimycin) exhibits approximately 2-fold higher potency against human Hsp90 than tanespimycin. The IC50 of 17-DMAG is 62 nM, compared to 119 nM for 17-AAG . Additionally, mean GI50 values across a panel of cancer cell lines were 53 nM for 17-DMAG and 123 nM for 17-AAG, confirming this potency difference .

Potency benchmarking Analog comparison Hsp90 inhibition

NQO1-Dependent Activation Creates Cell-Type Specific Potency Variations

Tanespimycin's cellular potency is highly dependent on expression of the quinone reductase NQO1 (DT-diaphorase), which converts the benzoquinone ansamycin to its more potent hydroquinone form [1]. Human cells with high NQO1 levels are markedly more sensitive to 17-AAG than cells with low NQO1 activity or those homozygous for the inactive NQO1*2 polymorphism [1]. This mechanism contrasts with 17-DMAG and IPI-504, which either undergo limited NQO1-dependent metabolism or are already formulated as the hydroquinone salt, respectively.

Metabolic activation NQO1 polymorphism Resistance mechanisms

Clinical Proof-of-Concept: 22% ORR and 59% CBR in HER2+ Trastuzumab-Refractory Breast Cancer

A phase II trial combining tanespimycin (450 mg/m2 IV weekly) with standard-dose trastuzumab in 31 patients with HER2-positive metastatic breast cancer progressing on prior trastuzumab therapy demonstrated an overall response rate (ORR) of 22% and a clinical benefit rate (CBR) of 59% (complete response + partial response + stable disease) [1]. Median progression-free survival was 6 months (95% CI: 4-9), and median overall survival was 17 months (95% CI: 16-28) [1]. This was the first phase II study to definitively show RECIST-defined responses for any Hsp90 inhibitor in solid tumors [1].

Clinical efficacy HER2-positive breast cancer Trastuzumab combination

Superoxide Formation Rate and Hepatotoxicity Ranking: 17-DMAG > 17-AAG > Geldanamycin

The superoxide formation rate during reduction by NADPH-cytochrome P450 reductase follows the order 17-DMAG > 17-AAG > geldanamycin (GM) [1]. However, the order of drug cytotoxicity toward rat primary hepatocytes, as determined by effect on cell viability, follows the order GM > 17-AAG > 17-DMAG [1]. This inverse relationship indicates that while 17-DMAG generates more reactive oxygen species in enzymatic assays, its overall hepatotoxicity in cellular models is lower than that of 17-AAG and substantially lower than geldanamycin.

Oxidative stress Hepatotoxicity mechanism Redox cycling

Optimized Research and Preclinical Application Scenarios for Tanespimycin (17-AAG) Based on Quantitative Differentiation Evidence


NQO1-Dependent Hsp90 Inhibition Studies and Resistance Mechanism Research

Tanespimycin is the compound of choice for studies investigating NQO1-dependent metabolic activation of ansamycin Hsp90 inhibitors [1]. Its cellular potency directly correlates with NQO1 expression levels, making it an ideal tool for examining NQO1 polymorphism effects and acquired resistance mechanisms in glioblastoma, melanoma, and other tumor types [1]. Use 17-AAG in isogenic NQO1 cell line models or when NQO1 inhibitor (e.g., ES936) rescue experiments are required to validate Hsp90 dependence.

HER2-Positive Breast Cancer Preclinical Models and Combination Therapy Studies

Given the phase II clinical data demonstrating 22% ORR and 59% CBR in trastuzumab-refractory HER2+ metastatic breast cancer, tanespimycin serves as a benchmark Hsp90 inhibitor for combination studies with anti-HER2 agents [2]. Preclinical models evaluating Hsp90 inhibition combined with trastuzumab, pertuzumab, or ADC therapies should include 17-AAG as a reference control to enable cross-study comparison with published clinical outcomes [2].

Hepatotoxicity Mitigation Studies in Ansamycin Series

As the intermediate-hepatotoxicity analog between the highly toxic geldanamycin and the less hepatotoxic 17-DMAG, tanespimycin is uniquely positioned for mechanistic studies of ansamycin-induced liver injury [3]. Its distinct rank order in superoxide formation (17-DMAG > 17-AAG > GM) versus hepatocyte cytotoxicity (GM > 17-AAG > 17-DMAG) makes it a critical comparator for dissecting the relationship between redox cycling, ROS generation, and ultimate hepatotoxicity outcomes [3].

First-in-Class Hsp90 Inhibitor Reference Standard for Novel Inhibitor Benchmarking

As the first Hsp90 inhibitor to enter clinical trials (1999) and the first to demonstrate RECIST-defined responses in solid tumors, tanespimycin serves as the historical benchmark against which novel Hsp90 inhibitors are compared [4]. When characterizing new chemical entities targeting Hsp90, inclusion of 17-AAG as a positive control enables direct potency comparison (IC50 = 5 nM in cell-free assay) and facilitates interpretation of relative selectivity, toxicity, and efficacy profiles [4].

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